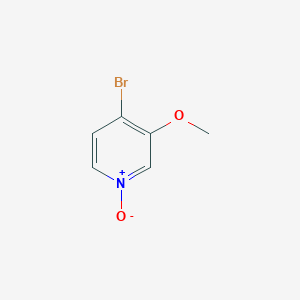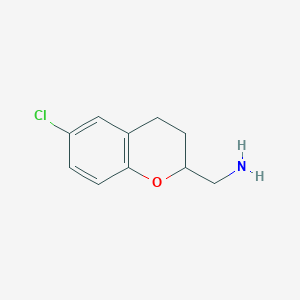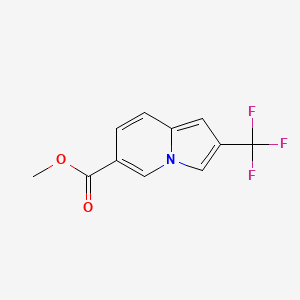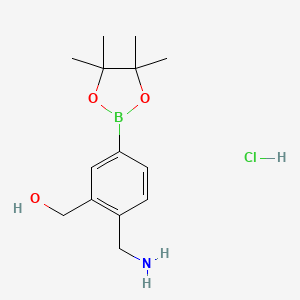
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3 It is a benzyl ester derivative of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid This compound is of interest due to its unique structural features, which include a cyclobutane ring, a hydroxyl group, and a benzyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate typically involves the esterification of 3-ethyl-3-hydroxycyclobutane-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of benzyl esters can be achieved through transesterification processes. This involves the reaction of an ester with benzyl alcohol in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) under mild conditions . This method is advantageous due to its simplicity and the high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethyl-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of benzyl 3-ethyl-3-hydroxycyclobutanol.
Substitution: Formation of substituted benzyl esters.
Aplicaciones Científicas De Investigación
Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl 3-hydroxycyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.
Benzyl 3-hydroxyazetidine-1-carboxylate: Contains an azetidine ring instead of a cyclobutane ring
Uniqueness: Benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethyl group on the cyclobutane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzyl esters and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-14(16)8-12(9-14)13(15)17-10-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3 |
Clave InChI |
VFXNLKXGBSQEFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C1)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)


![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)



